2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S/c31-22(29-15-14-17-8-4-7-13-21(17)29)16-33-26-28-23-19-11-5-6-12-20(19)27-24(23)25(32)30(26)18-9-2-1-3-10-18/h1-13,27H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBFLUYYRRNZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)NC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Indolin-1-yl Intermediate: This step involves the reaction of indole with suitable reagents to introduce the indolin-1-yl group.
Thioether Formation: The indolin-1-yl intermediate is then reacted with a thiol compound to form the thioether linkage.
Pyrimidine Ring Construction: The final step involves the cyclization reaction to form the pyrimidoindole core, often using a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thioether moieties.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration
Biological Activity
The compound 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 469.6 g/mol. It features a complex structure combining indole and pyrimidine moieties, which are known for their diverse biological activities.
The primary target of this compound is the N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) , which are critical in mediating neuroprotective effects. The compound exhibits neuroprotective properties comparable to ifenprodil, suggesting its potential use in treating neurodegenerative diseases and conditions related to ischemic stroke.
Biological Activities
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of the compound showed that it significantly reduced cell death in RAW 264.7 cells exposed to oxidative stress. The mechanism involved modulation of NMDA receptor activity, which is crucial for neuronal survival during ischemic events.
Case Study: Antimicrobial Potential
Although direct studies on this compound's antimicrobial activity are scarce, related thienopyrimidine derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that further research into the antimicrobial properties of this compound could yield valuable insights into its therapeutic applications.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable bioavailability due to its structural characteristics that enhance solubility and absorption. However, detailed pharmacokinetic studies are necessary to fully understand its metabolism and excretion pathways.
Comparison with Similar Compounds
Key Observations :
- Indolin-1-yl vs. Cyclohexylamino: The target compound’s indolinyl group may enhance TLR4 affinity through aromatic interactions, compared to compound 32’s aliphatic cyclohexyl group .
- Benzamide (Compound 33) : The benzamide group improves activity via hydrogen bonding and π-π interactions, suggesting that amide substituents enhance potency .
- Long Alkyl Chains (Compound 47c) : Dodecyl chains increase lipophilicity (XLogP3 >7) but reduce aqueous solubility, limiting bioavailability .
Physicochemical Properties
Table 2: Property Comparison
| Property | Target Compound | Compound 32 | Compound 47c | 536708-12-0 |
|---|---|---|---|---|
| Molecular Weight | 452.5 | 514.6 | 514.7 | 456.5 |
| XLogP3 | 5 | ~4.8 | ~7.2 | ~3.5 |
| Hydrogen Bond Acceptors | 4 | 5 | 4 | 5 |
| Rotatable Bonds | 4 | 6 | 12 | 5 |
| TPSA (Ų) | 94.1 | 110 | 88 | 98 |
Analysis :
- The target compound balances lipophilicity (XLogP3=5) and polarity (TPSA=94.1), making it suitable for cellular uptake and target engagement.
- Compound 47c’s dodecyl chain drastically increases XLogP3, reducing solubility .
Insights :
Q & A
Q. Q1: What are standard protocols for synthesizing pyrimido[5,4-b]indole derivatives like this compound?
Methodological Answer:
- Microwave-assisted synthesis is commonly used for cyclization and thioether bond formation. For example, a mixture of intermediates (e.g., indole-thiol precursors), sodium sulfide, copper iodide, and ascorbic acid in DMSO:H₂O under microwave irradiation (100–120°C, 30–60 min) yields the core structure .
- Post-synthetic modifications : Amide coupling (e.g., HATU/TEA in DMF for introducing cyclohexylamino groups) and acylation (e.g., benzoic anhydride in DMF) are used to append functional groups .
- Purification : Silica gel column chromatography with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) and recrystallization (e.g., hot water or acetic acid) are standard .
Advanced Synthesis Challenges
Q. Q2: How can researchers optimize reaction conditions for sensitive functional groups (e.g., thioether bonds) during synthesis?
Methodological Answer:
- Protecting groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield reactive amines or thiols during harsh conditions (e.g., microwave heating) .
- Catalyst selection : Copper iodide with ascorbic acid minimizes oxidation of thiol intermediates .
- Solvent control : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates, while degassing with N₂ prevents disulfide formation .
Basic Structural Characterization
Q. Q3: What analytical techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include indole NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and carbonyl carbons (~165–175 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed with <2 ppm error) .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism (e.g., ethanol solvates analyzed at 90 K) .
Advanced Analytical Challenges
Q. Q4: How can researchers resolve data contradictions in NMR spectra caused by tautomerism or dynamic exchange?
Methodological Answer:
- Variable-temperature NMR : Identify exchanging protons by cooling samples to –40°C to slow tautomerization .
- 2D NMR (COSY, NOESY) : Map coupling networks to distinguish overlapping signals (e.g., pyrimidine vs. indole protons) .
- Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts (software: Gaussian or ADF) .
Structure-Activity Relationship (SAR) Studies
Q. Q5: What strategies guide SAR exploration for Toll-Like Receptor 4 (TLR4) selectivity in this scaffold?
Methodological Answer:
- Core modifications : Replace the phenyl group at position 3 with hydrophobic substituents (e.g., cyclohexyl) to enhance TLR4 binding .
- Bioisosteric replacement : Substitute the thioether linker with sulfoxide/sulfone to assess polarity effects .
- In vitro assays : Use HEK-Blue hTLR4 cells to measure NF-κB activation (EC₅₀ values) and exclude off-target effects (e.g., TLR2/9 inhibition) .
Advanced Pharmacological Evaluation
Q. Q6: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Knockout models : Compare TLR4⁻/⁻ vs. wild-type macrophages in cytokine release assays (ELISA for IL-6/TNF-α) .
- Molecular docking : Simulate binding to TLR4/MD2 complex (PDB ID: 3VQ2) using AutoDock Vina .
- Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS .
Data Reproducibility & Troubleshooting
Q. Q7: Why might recrystallization yields vary between batches, and how can this be mitigated?
Methodological Answer:
- Solvent polarity : Optimize solvent mixtures (e.g., DMF:EtOAc vs. acetic acid:water) to balance solubility and nucleation .
- Seeding : Introduce microcrystals from prior batches to control crystal growth .
- Purity checks : Pre-purify intermediates via flash chromatography to remove impurities affecting crystallization .
Computational Chemistry Integration
Q. Q8: What computational tools predict metabolic liabilities of this compound?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to forecast cytochrome P450 interactions and metabolite formation .
- Molecular dynamics (MD) : Simulate plasma protein binding (e.g., with serum albumin) to assess bioavailability .
- Fragmentation patterns : Match in silico MS/MS spectra (e.g., MetFrag) with experimental data to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
